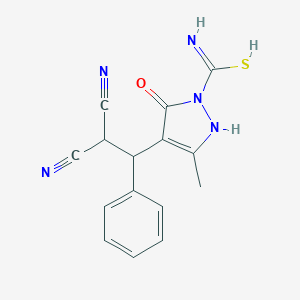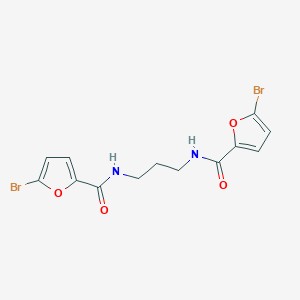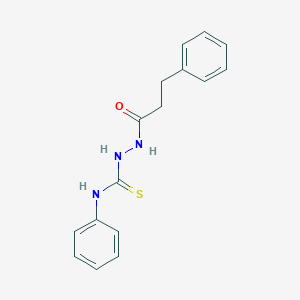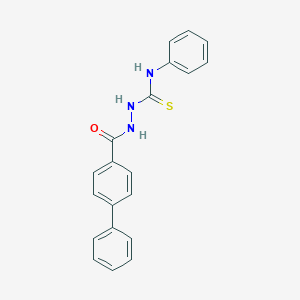
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is an organic compound that features both bromine and pyridine functional groups. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine typically involves the condensation of 3-bromo-4-methylaniline with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for (E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-bromo-4-methylphenyl)-N-(4-pyridinylmethylene)amine
- N-(3-chloro-4-methylphenyl)-N-(3-pyridinylmethylene)amine
- N-(3-bromo-4-ethylphenyl)-N-(3-pyridinylmethylene)amine
Uniqueness
(E)-N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine is unique due to its specific substitution pattern and the presence of both bromine and pyridine groups. This combination can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H11BrN2 |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
N-(3-bromo-4-methylphenyl)-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C13H11BrN2/c1-10-4-5-12(7-13(10)14)16-9-11-3-2-6-15-8-11/h2-9H,1H3 |
Clave InChI |
JDHXNLMIRPSVLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=CN=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)
![4-[(anilinocarbonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323739.png)
![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)





![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)


